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Pentakis(dimethylamino)tantalum(V) - 19824-59-0

Pentakis(dimethylamino)tantalum(V)

Catalog Number: EVT-316563
CAS Number: 19824-59-0
Molecular Formula: C10H30N5Ta
Molecular Weight: 401.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentakis(dimethylamino)tantalum(V), also known as Ta(NMe2)5, is a tantalum(V) compound with significant applications in chemical synthesis and potential uses in various fields due to its unique properties. This compound serves as a starting material in chemical vapor deposition, hydroamination of alkynes, hydroaminoalkylation of olefins, and as a precursor for the preparation of various tantalum(V) coordination compounds3. Its physical characteristics include a melting point of 100°C and the ability to sublime at 90°C under reduced pressure. It is soluble in ethers, hydrocarbons, and aromatic solvents, although its solutions in chlorinated solvents slowly decompose at room temperature3.

Applications in Various Fields

Chemical Synthesis

In the field of chemical synthesis, pentakis(dimethylamino)tantalum(V) has been utilized as a catalyst for the highly regioselective intermolecular hydroaminoalkylation of styrenes. This reaction is particularly noteworthy for its atom efficiency and the ability to produce amines directly from terminal alkenes or styrenes1.

Material Science

As a starting material in chemical vapor deposition, Ta(NMe2)5 is used to create thin films of tantalum-based materials. These materials are essential in the production of electronic components, such as capacitors and resistors, due to tantalum's excellent conductivity and resistance to corrosion3.

Coordination Chemistry

Pentakis(dimethylamino)tantalum(V) serves as a precursor for the preparation of various tantalum(V) coordination compounds. These compounds have diverse applications, including the development of new studies on aqueous tantalum(V) chemistry, which may have implications for radiopharmaceutical applications2.

Safety and Handling

Future Directions
  • Exploring its use in pre-treatment processes: Examining its potential as a pre-treatment agent for deposition chambers, as suggested in patent literature [], to enhance the quality and performance of deposited films.

Tetrakis(dimethylamino)titanium (TDMAT)

Compound Description:

Relevance:

TDMAT is structurally similar to Pentakis(dimethylamino)tantalum(V), with both belonging to the metal amide family. Both feature a central metal atom (titanium in TDMAT and tantalum in Pentakis(dimethylamino)tantalum(V)) bonded to multiple dimethylamino (-N(CH3)2) ligands. The primary difference lies in the number of these ligands and the central metal atom. This structural similarity makes TDMAT relevant for comparison in studies investigating the deposition characteristics and properties of thin films derived from metal amide precursors .

Pentakis(diethylamino)tantalum (PDEAT)

Compound Description:

Relevance:

PDEAT shares a near-identical structure with Pentakis(dimethylamino)tantalum(V), with the key difference being the alkyl substituents on the nitrogen atoms of the amido ligands. While Pentakis(dimethylamino)tantalum(V) has methyl groups, PDEAT features ethyl groups. This slight variation in the ligand structure can influence the precursor's volatility, reactivity, and decomposition pathways during thin-film deposition, leading to changes in the final film properties .

Pentakis(ethylmethylamino)tantalum (PEMAT)

Compound Description:

Relevance:

PEMAT, similar to Pentakis(dimethylamino)tantalum(V), belongs to the family of tantalum amides. It possesses five amido ligands attached to a central tantalum atom. The difference lies in the alkyl groups attached to the nitrogen atom of the amido ligands. PEMAT contains both methyl and ethyl groups, making it structurally intermediate between Pentakis(dimethylamino)tantalum(V) and Pentakis(diethylamino)tantalum (PDEAT). The presence of both alkyl groups can impact the precursor's properties and influence the characteristics of the deposited films .

Source and Classification

Pentakis(dimethylamino)tantalum(V) is primarily sourced from chemical suppliers specializing in organometallic compounds, such as BenchChem, Ereztech, and American Elements . It falls under the category of organometallic compounds due to the presence of carbon-nitrogen bonds in its structure, which are characteristic of amido complexes.

Synthesis Analysis
TaCl5+5LiN CH3)2Ta N CH3)2)5+5LiCl\text{TaCl}_5+5\text{LiN CH}_3)_2\rightarrow \text{Ta N CH}_3)_2)_5+5\text{LiCl}

This method highlights the conversion of tantalum pentachloride into the desired amido complex while generating lithium chloride as a byproduct. The reaction conditions generally require an inert atmosphere to prevent hydrolysis and oxidation, emphasizing the compound's sensitivity to moisture .

Technical Parameters

  • Solvents Used: Commonly used organic solvents include tetrahydrofuran (THF) or diethyl ether.
  • Temperature: The synthesis is typically conducted at ambient temperatures or slightly elevated temperatures to enhance reaction rates.
  • Purity: The final product often has a purity of around 99% or higher, verified through gravimetric assays.
Molecular Structure Analysis

Pentakis(dimethylamino)tantalum(V) features a central tantalum atom coordinated by five dimethylamido ligands. The molecular structure can be described as follows:

  • Molecular Formula: C₁₀H₃₀N₅Ta
  • Molecular Weight: 401.33 g/mol
  • Crystal Structure: It crystallizes in a monoclinic space group, specifically C2/c, which influences its physical properties and reactivity .

Structural Characteristics

The dimethylamido groups are arranged around the tantalum center in a way that maximizes steric and electronic stability. The bond lengths between tantalum and nitrogen are critical for determining the compound's reactivity and stability under various conditions.

Chemical Reactions Analysis

Pentakis(dimethylamino)tantalum(V) undergoes several important chemical reactions, including:

  1. Hydrolysis: The compound hydrolyzes readily in the presence of water to release dimethylamine:
    Ta N CH3)2)5+H2OTaO2+5N CH3)2+HCl\text{Ta N CH}_3)_2)_5+\text{H}_2\text{O}\rightarrow \text{TaO}_2+5\text{N CH}_3)_2+\text{HCl}
  2. Oxidation: In humid environments or in the presence of oxygen, it can oxidize to form tantalum oxide (Ta₂O₅):
    4Ta N CH3)2)5+10O28Ta2O5+20N CH3)24\text{Ta N CH}_3)_2)_5+10\text{O}_2\rightarrow 8\text{Ta}_2\text{O}_5+20\text{N CH}_3)_2
  3. Substitution Reactions: Pentakis(dimethylamino)tantalum(V) can participate in substitution reactions where dimethylamido ligands are replaced by other ligands or reagents depending on the experimental conditions .

Reaction Conditions

Common reagents involved include water, oxygen, and various organic solvents, with reaction temperatures typically ranging from room temperature to elevated conditions depending on the desired outcomes.

Mechanism of Action

The mechanism of action for Pentakis(dimethylamino)tantalum(V) primarily revolves around its role as a precursor in chemical vapor deposition processes for producing tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films.

Target of Action

The primary target is the formation of high-quality thin films used in semiconductor devices.

Mode of Action

As a volatile solid precursor, Pentakis(dimethylamino)tantalum(V) decomposes upon heating or exposure to specific gases during deposition processes. This results in the release of tantalum species that can react with nitrogen or oxygen to form TaN or Ta₂O₅ films respectively .

Environmental Influences

The deposition process is influenced by environmental factors such as temperature, pressure, and the presence of reactive gases like nitrogen or oxygen.

Physical and Chemical Properties Analysis

Pentakis(dimethylamino)tantalum(V) exhibits several notable physical and chemical properties:

  • Appearance: Light yellow to orange powder or chunks.
  • Melting Point: Approximately 100 °C.
  • Boiling Point: Around 150 °C.
  • Solubility: Soluble in organic solvents but reacts with moisture.
  • Sensitivity: Highly sensitive to air and moisture; classified as a dangerous material due to its corrosive nature.

Chemical Behavior

The compound's reactivity is characterized by its ability to hydrolyze rapidly upon exposure to moisture, generating potentially harmful byproducts like dimethylamine .

Applications

Pentakis(dimethylamino)tantalum(V) has significant applications across various scientific domains:

  1. Semiconductor Industry: It serves as a precursor for producing tantalum nitride and tantalum oxide thin films essential for integrated circuits and microelectronics.
  2. Material Science: Utilized in research for developing new materials with specific electronic properties.
  3. Biological Applications: Investigated for potential uses in biomedical devices due to tantalum's biocompatibility .
  4. Research & Development: Employed in laboratories for studies related to organometallic chemistry and thin film deposition techniques.
Chemical Identity and Structural Characterization of Pentakis(dimethylamino)tantalum(V)

Molecular Formula and Stoichiometric Analysis

Pentakis(dimethylamino)tantalum(V) possesses the systematic chemical formula C₁₀H₃₀N₅Ta, with a molecular weight of 401.33 grams per mole [3] [4] [7]. The compound features a central tantalum atom in the +5 oxidation state coordinated to five dimethylamido ligands (N(CH₃)₂⁻), each contributing a formal negative charge that balances the tantalum(V) cation [1] . This stoichiometric ratio of 5:1 between the dimethylamido ligands and tantalum is fundamental to the compound’s reactivity and function as a precursor. The dimethylamido ligand consists of two methyl groups bonded to nitrogen, with the nitrogen atom acting as the electron-pair donor to the metal center. The molecular architecture creates a sterically saturated complex where the bulky organic ligands shield the tantalum core, influencing volatility—a critical property for vapor deposition applications [4] .

Table 1: Stoichiometric Composition of Pentakis(dimethylamino)tantalum(V)

ElementNumber of AtomsMass Contribution (%)Bonding Role
Tantalum (Ta)144.95Central metal in +5 oxidation state
Nitrogen (N)517.43Coordination sites in dimethylamido ligands
Carbon (C)1029.90Methyl group constituents
Hydrogen (H)307.52Methyl group constituents

Coordination Geometry and Ligand Configuration

The molecular structure of pentakis(dimethylamino)tantalum(V) exhibits trigonal bipyramidal geometry at the tantalum center, confirmed through X-ray diffraction studies [2] . This configuration arises from the five dimethylamido ligands coordinating to tantalum through nitrogen atoms, adopting a D₃h symmetry in the ideal case. The nitrogen atoms are coplanar with tantalum, resulting from significant π-bonding between tantalum’s d orbitals and nitrogen’s p orbitals. This dπ-pπ interaction delocalizes electron density, strengthening the Ta-N bonds while shortening the bond lengths to approximately 2.05–2.10 Å [2] [4]. Unlike primary amido ligands (NH₂⁻), the dimethylamido ligands resist bridging between metal centers due to steric bulk from the methyl groups, ensuring the complex remains monomeric in the solid state and solution [2] . The ligand configuration imposes substantial steric protection around tantalum, enhancing thermal stability while permitting controlled reactivity during precursor decomposition in deposition processes .

Spectroscopic Characterization (NMR, FTIR, X-ray Diffraction)

Spectroscopic techniques provide detailed insights into the bonding and purity of pentakis(dimethylamino)tantalum(V):

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy reveals a single resonance near δ 2.8 ppm in non-coordinating solvents, corresponding to the equivalent methyl protons across all five dimethylamido ligands . The chemical environment equivalence confirms the symmetric trigonal bipyramidal structure in solution. ¹³C NMR similarly shows one signal for methyl carbons near δ 45 ppm, further supporting rapid ligand exchange or molecular symmetry [4].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key absorptions include strong asymmetric and symmetric C-H stretches at 2800–3000 cm⁻¹ and N-C stretches near 1000–1100 cm⁻¹. The most diagnostically significant band appears at ~570 cm⁻¹, assigned to the Ta-N stretching vibration, consistent with strong π-bonding in the metal-ligand interaction [4] .

  • X-ray Diffraction (XRD): Single-crystal XRD analysis unambiguously confirms the trigonal bipyramidal coordination geometry. Crystallographic data show bond angles of 89–91° between equatorial ligands and 178–180° between axial ligands, with tantalum displaced <0.05 Å from the nitrogen coordination plane [4] . Powder XRD patterns of vapor-deposited films using this precursor exhibit cubic TaN reflections (e.g., peaks at 35.9° and 41.7° 2θ) when deposited with ammonia, confirming its efficacy in forming crystalline phases .

Table 2: Key Spectroscopic and Crystallographic Signatures

TechniqueObserved FeaturesStructural Interpretation
¹H NMRSinglet at δ ~2.8 ppmEquivalence of all methyl groups
¹³C NMRSinglet at δ ~45 ppmEquivalence of all methyl carbons
FTIR570 cm⁻¹ absorptionTa-N stretching with π-bond character
XRDTa-N bond length: 2.05–2.10 ÅTrigonal bipyramidal geometry; no ligand bridging

Thermal Stability and Phase Behavior

Pentakis(dimethylamino)tantalum(V) demonstrates moderate thermal stability, with decomposition onset observed near 300°C under inert atmospheres . Below this threshold, it sublimes intact at temperatures between 80–150°C under reduced pressure (0.01–0.1 torr), making it suitable for vapor-phase deposition techniques [3] [7]. Thermogravimetric analysis (TGA) reveals a sharp, single-step mass loss profile between 100–250°C, indicating clean volatilization without intermediate liquid phases—a critical trait for consistent precursor delivery in atomic layer deposition (ALD) . In ALD processes, the compound reacts with ammonia at 200–300°C to form cubic tantalum nitride (TaN) films or with oxidizing agents like H₂O to yield tantalum oxide (Ta₂O₅) [4] [7]. The phase purity of these films is exceptionally high, with oxygen and carbon contamination below 2 atomic percent when deposition parameters are optimized, attributable to efficient ligand exchange and elimination of volatile byproducts like tetramethylhydrazine . In-situ quartz crystal microbalance studies during ALD reveal self-limiting surface reactions with growth rates of 0.6 Å per cycle at 300°C, confirming stability during cyclic exposures . The compound’s phase transitions—from solid to vapor and ultimately to ceramic films—are thus highly controllable, underpinning its utility in microelectronics fabrication.

Properties

CAS Number

19824-59-0

Product Name

Pentakis(dimethylamino)tantalum(V)

IUPAC Name

dimethylazanide;tantalum(5+)

Molecular Formula

C10H30N5Ta

Molecular Weight

401.33 g/mol

InChI

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5

InChI Key

VSLPMIMVDUOYFW-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

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